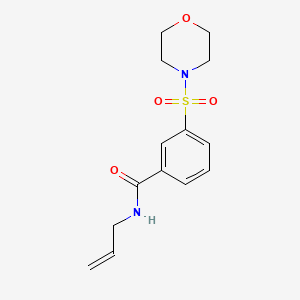
N-allyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-(4-morpholinylsulfonyl)benzamide, also known as NSC 319726, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to a class of compounds known as sulfonamides, which have been used in medicine for their antibacterial and antitumor properties. In recent years, NSC 319726 has gained attention for its promising anticancer activity and has been the subject of numerous scientific studies.
Wirkmechanismus
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 exerts its anticancer activity through multiple mechanisms. One of the primary mechanisms involves the inhibition of tubulin polymerization, which is necessary for cell division. N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. Additionally, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and repair.
Biochemical and Physiological Effects:
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has several advantages for use in lab experiments. It is readily available and can be synthesized using relatively simple methods. It has also been extensively studied, and its mechanism of action is well understood. However, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726. One area of interest is the development of more effective formulations of the compound, such as liposomal or nanoparticle formulations, which could improve its solubility and increase its efficacy. Another area of interest is the investigation of N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to better understand the mechanisms of action of N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 and to identify potential drug targets for future drug development.
Synthesemethoden
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 can be synthesized using a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminobenzenesulfonamide with allyl bromide and morpholine, followed by the addition of acetic anhydride and sulfuric acid. The resulting product is purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Studies have also shown that N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 can induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer activity, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-6-15-14(17)12-4-3-5-13(11-12)21(18,19)16-7-9-20-10-8-16/h2-5,11H,1,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVQODHRSYRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylsulfonyl)-N-(prop-2-en-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)
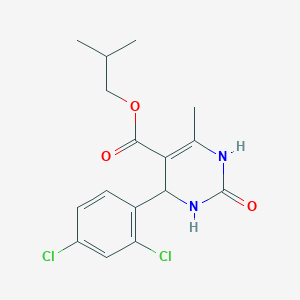
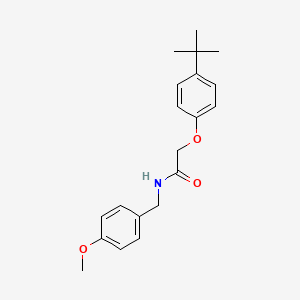
![N-(2-bromophenyl)-3-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5038967.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5038974.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5038983.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B5038988.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5038989.png)
![2-butyl-5-(3,4,5-trimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5038991.png)
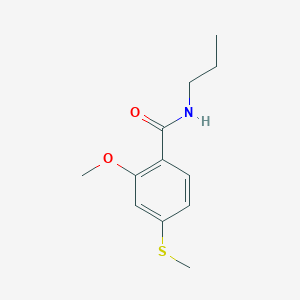
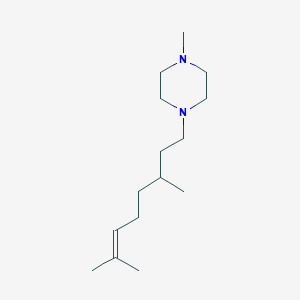
![4-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B5039011.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5039031.png)